2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine
Description
2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine is a fluorinated aromatic amine featuring a tert-butyl-substituted phenoxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring. This compound’s structural motif—combining electron-withdrawing (fluorine) and bulky hydrophobic (tert-butyl) groups—is of interest in medicinal chemistry and materials science for modulating solubility, stability, and receptor-binding properties.
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJLRIEDZDQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and purity. Additionally, the reaction conditions such as temperature, solvent, and base concentration are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures.
- Reactivity Studies : Its unique structural components allow researchers to study various chemical reactions, including oxidation and reduction processes.
Biology
- Enzyme Inhibition Studies : The compound is utilized in the investigation of enzyme interactions, where it may act as an inhibitor by binding to active sites or allosteric sites on enzymes. This property is crucial for understanding biochemical pathways and developing enzyme inhibitors.
- Receptor Binding : Research has shown that it can interact with specific receptors, modulating signal transduction pathways. This is particularly relevant in pharmacological studies aimed at understanding drug-receptor interactions.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer properties. These findings are significant for the development of new therapeutic agents.
- Drug Development : The compound's ability to modify biological activity makes it a candidate for further exploration in drug formulation processes.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals, where its unique properties can be leveraged for various formulations.
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Synthesis Building Block | Facilitates complex molecule construction |
| Biology | Enzyme Inhibition | Investigates biochemical pathway modulation |
| Medicine | Antimicrobial Research | Potential therapeutic agent in development |
| Industry | Specialty Chemicals | Used in pharmaceutical formulations |
Case Studies
- Enzyme Interaction Study : A study investigated the inhibition of a specific enzyme by this compound. Results indicated significant binding affinity, suggesting its potential as an enzyme inhibitor.
- Anticancer Activity Assessment : In vitro tests demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.
- Pharmaceutical Formulation Development : Research into the incorporation of this compound into drug formulations showed enhanced efficacy compared to traditional agents, indicating its value in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- Core Scaffold Differences : Replacement of the aniline ring with triazole (as in ) or furopyridine (as in ) alters electronic properties and biological target specificity.
Physicochemical Properties
Solubility and Stability
- Hydrophobicity: The tert-butyl group in this compound likely confers lower water solubility compared to analogues with smaller substituents (e.g., methyl or hydroxyl groups).
- Thermal Stability: Bulky tert-butyl groups generally improve thermal stability by reducing molecular flexibility, as seen in related tert-butylphenoxy derivatives .
Biological Activity
2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique structural features, is being studied for its interactions with various biological targets, which may lead to therapeutic applications.
- Molecular Formula : C16H18FNO
- CAS Number : 946729-46-0
- Molecular Weight : 273.32 g/mol
The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator depending on the target involved. The following pathways are particularly relevant:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : It might bind to receptors, influencing signaling pathways that regulate various biological processes.
Biological Activity Studies
Recent studies have focused on the compound's pharmacological properties and its potential use in treating various conditions. Here are some key findings:
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that related phenoxy compounds showed significant cytotoxic effects against several cancer cell lines, suggesting a potential role for this compound in cancer therapy .
2. Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory activity of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in managing inflammatory diseases .
3. Neuroprotective Properties
Preliminary research suggests neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This could make it a candidate for further studies in neurodegenerative conditions .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells; IC50 = 15 µM |
| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
| Study C | Neuroprotection | Decreased neuroinflammation markers in animal models |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents and their positions on the phenoxy and amine groups can significantly impact potency and selectivity against biological targets.
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(tert-butyl)phenoxy]-5-fluorophenylamine, and what critical reagents or conditions are involved?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, tert-butylphenol derivatives can react with fluorinated nitroarenes under basic conditions (e.g., NaH in THF), followed by reduction of the nitro group to an amine using catalytic hydrogenation or other reducing agents . Key intermediates often require purification via silica gel chromatography due to the compound's polarity and sensitivity to side reactions .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to confirm substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) or LC-MS is used to verify molecular weight and purity. X-ray crystallography may resolve ambiguities in steric effects caused by the tert-butyl group .
Q. What safety protocols are essential when handling this compound?
Fluorinated aromatic amines often require strict precautions due to potential toxicity. Use fume hoods, nitrile gloves, and closed systems during synthesis. Waste disposal should follow guidelines for halogenated organics. Stability tests under varying pH and temperature conditions are recommended to avoid decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step between tert-butylphenol and fluoronitrobenzene derivatives?
Yield optimization involves screening bases (e.g., K₂CO₃ vs. NaH) and solvents (polar aprotic vs. ethers). For example, using NaH in THF at 0–5°C minimizes side reactions like over-alkylation. Microwave-assisted synthesis has been reported to enhance reaction rates and selectivity in similar systems .
Q. What role does the tert-butyl group play in the compound’s stability and reactivity?
The tert-butyl group provides steric hindrance, reducing undesired intermolecular interactions and enhancing solubility in non-polar solvents. Computational studies (DFT) suggest it stabilizes the phenoxy intermediate via hyperconjugation, which can be validated experimentally by comparing reaction kinetics with non-bulky analogs .
Q. How can the amine group be functionalized for downstream applications (e.g., bioconjugation or polymer synthesis)?
The primary amine can undergo acylation, sulfonylation, or reductive amination. For cross-coupling, boronate intermediates (e.g., via Miyaura borylation) enable Suzuki-Miyaura reactions with aryl halides. Careful control of pH and temperature is critical to avoid deamination .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
Fluorine-containing byproducts (e.g., defluorinated species) may co-elute during HPLC. Use orthogonal methods: ¹⁹F-NMR detects fluorine-specific impurities, while tandem MS/MS identifies structural analogs. Quantitative ¹H-NMR with internal standards (e.g., maleic acid) improves accuracy .
Q. What strategies are used to explore the biological activity of this compound, given its structural similarity to kinase inhibitors?
Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl or varying fluorine positions). In vitro assays (e.g., enzyme inhibition or cell viability) are paired with molecular docking to map interactions with target proteins like EGFR or VEGFR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
